Metonitazene citrate
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Overview
Description
Metonitazene (citrate) is a synthetic opioid analgesic compound related to etonitazene. It was first reported in 1957 and has been shown to have approximately 1000 times the potency of morphine by central routes of administration, but if used orally, it has been shown to have approximately 10 times the potency of morphine . Its effects are similar to other opioids such as fentanyl and heroin, including analgesia, euphoria, and sleepiness .
Preparation Methods
Metonitazene is synthesized through a series of chemical reactions involving benzimidazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide
Chemical Reactions Analysis
Metonitazene undergoes various chemical reactions, including:
Oxidation: Metonitazene can be oxidized to form nitrobenzimidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various alkylating agents for substitution reactions. Major products formed from these reactions include different benzimidazole derivatives with varying functional groups .
Scientific Research Applications
Metonitazene has been primarily studied for its potent analgesic properties. It has been used in research to understand the structure-activity relationship of synthetic opioids and their interaction with the μ-opioid receptor . In forensic science, metonitazene is analyzed to detect its presence in biological samples and to understand its role in drug-related fatalities . Its high potency and potential for abuse have made it a subject of interest in toxicology and pharmacology research .
Mechanism of Action
Metonitazene exerts its effects by binding to the μ-opioid receptor in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). This cascade results in the inhibition of neurotransmitter release, leading to analgesia and other opioid effects such as euphoria and sedation . The molecular targets involved include the μ-opioid receptor and downstream signaling pathways .
Comparison with Similar Compounds
Metonitazene is structurally similar to other synthetic opioids such as etonitazene, isotonitazene, and clonitazene . These compounds share a benzimidazole core structure but differ in their functional groups and potency. Etonitazene is reported to be the most potent, followed by isotonitazene and metonitazene . Compared to fentanyl, metonitazene has a different chemical structure but exhibits similar or greater potency . The uniqueness of metonitazene lies in its high potency and the specific structural modifications that enhance its interaction with the μ-opioid receptor .
Properties
Molecular Formula |
C27H34N4O10 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
HJRWCNRBAWVTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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